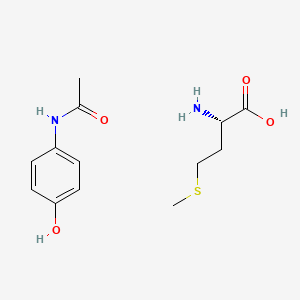
Pameton
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pameton, also known as this compound, is a useful research compound. Its molecular formula is C13H20N2O4S and its molecular weight is 300.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pameton, also known as palmitoylethanolamide, is a bioactive lipid that has garnered attention for its potential therapeutic applications, particularly in the fields of pain management and neuroinflammation. This article delves into the scientific research applications of this compound, supported by comprehensive data and case studies.
Chronic Pain Relief
Numerous studies have demonstrated the efficacy of this compound in managing chronic pain conditions. A meta-analysis highlighted its ability to significantly reduce pain intensity in patients suffering from chronic and neuropathic pain. Specifically, the analysis showed that this compound treatment resulted in a reduction of pain intensity by 1.04 points every two weeks compared to only 0.20 points in the control group .
Key Findings:
- Efficacy: this compound reduced pain intensity significantly more than placebo.
- Patient Demographics: Effects were consistent across different ages and genders.
- Safety Profile: No serious adverse events were reported during the studies.
Neuropathic Pain
This compound has shown promise in treating neuropathic pain associated with conditions like diabetic neuropathy and post-surgical pain. Its mechanism involves down-regulating mast cell activation and modulating glial cell functions, which are critical in the pathophysiology of neuropathic pain .
Comparative Efficacy Table
Eigenschaften
CAS-Nummer |
99126-15-5 |
|---|---|
Molekularformel |
C13H20N2O4S |
Molekulargewicht |
300.38 g/mol |
IUPAC-Name |
(2S)-2-amino-4-methylsulfanylbutanoic acid;N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO2.C5H11NO2S/c1-6(10)9-7-2-4-8(11)5-3-7;1-9-3-2-4(6)5(7)8/h2-5,11H,1H3,(H,9,10);4H,2-3,6H2,1H3,(H,7,8)/t;4-/m.0/s1 |
InChI-Schlüssel |
JNJHMRCORHOFME-VWMHFEHESA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)O.CSCCC(C(=O)O)N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)O.CSCC[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)O.CSCCC(C(=O)O)N |
Synonyme |
Pameton |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















